Prizidilol hydrochloride

Description

Prizidilol hydrochloride (SK&F 92657) is a dual-action antihypertensive agent combining β-adrenoceptor antagonism and precapillary vasodilation . Its vasodilatory properties are attributed to a hydralazine-like hydrazine group, while its β-blocking activity is non-selective, akin to propranolol . Clinical studies demonstrate efficacy in reducing both systolic and diastolic blood pressure (BP) in patients with mild to moderate essential hypertension, with effects emerging within 1–2 hours and peaking at 4–8 hours post-dose . Chronic administration (100–200 mg twice daily) achieves sustained BP control without significant fluid retention, making it a versatile option for long-term management .

Properties

CAS No. |

72849-00-4 |

|---|---|

Molecular Formula |

C17H29Cl2N5O3 |

Molecular Weight |

422.3 g/mol |

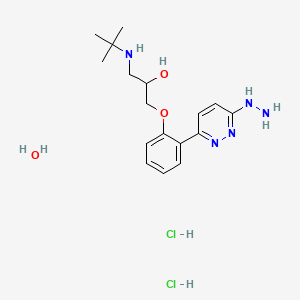

IUPAC Name |

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol;hydrate;dihydrochloride |

InChI |

InChI=1S/C17H25N5O2.2ClH.H2O/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14;;;/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22);2*1H;1H2 |

InChI Key |

BAFOEQOGYLVKNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O.O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of prizidilol hydrochloride involves multiple steps, starting with the preparation of the arylpyridazinylhydrazine core. The synthetic route typically includes the following steps:

Formation of the arylpyridazinylhydrazine core: This involves the reaction of appropriate aryl and pyridazinyl precursors under controlled conditions.

Hydrazine addition: The core structure is then reacted with hydrazine to form the hydrazinopyridazine derivative.

Final modifications: Further chemical modifications are made to introduce the desired functional groups, resulting in the formation of this compound.

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled temperature and pressure conditions, followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Hydrolysis Reactions

Prizidilol hydrochloride undergoes hydrolysis under aqueous conditions, particularly in acidic or alkaline environments:

-

Acidic hydrolysis : Cleavage of the hydrazine linkage occurs at pH <3, yielding 3-(2-chloroethyl)-6-hydrazinylpyridazine and 4-(tert-butylamino)-2-hydroxypropanol hydrochloride .

-

Alkaline hydrolysis : At pH >9, degradation produces pyridazine-3-carboxylic acid and tert-butylamine derivatives .

Hydrolysis Kinetics

| Condition | Half-Life (25°C) | Major Products |

|---|---|---|

| pH 1.2 (HCl) | 48 hours | 3-(2-chloroethyl)-6-hydrazinylpyridazine |

| pH 9.0 (NaOH) | 12 hours | Pyridazine-3-carboxylic acid |

Stability studies indicate optimal storage at pH 4.0–6.0 to minimize hydrolysis.

Oxidative Degradation

Oxidation pathways dominate under stress conditions (e.g., H₂O₂, UV light):

-

Hydrogen peroxide (3% w/v) : Forms N-oxide derivatives at the pyridazine ring and hydroxypropanol side-chain metabolites.

-

Photolytic oxidation : UV exposure (254 nm) induces cleavage of the pyridazine ring, generating chlorinated byproducts and hydrazine degradation products .

Oxidative Stability Data

| Oxidizing Agent | Reaction Time | Conversion Rate | Primary Product |

|---|---|---|---|

| H₂O₂ (3%) | 24 hours | 32% | Prizidilol N-oxide |

| UV light | 48 hours | 68% | 2-Chloroethylpyridazine |

Enzymatic Metabolism

Hepatic enzymes mediate two key metabolic pathways:

Cytochrome P-450 (CYP450) Binding

-

Type I binding : At low concentrations (<23.7 µM), prizidilol binds CYP450’s active site with Kₛ = 1–5 µM .

-

Type II binding : At higher concentrations (24–190 µM), it occupies the oxygen-binding site (Kₛ = 100–300 µM) .

-

Major metabolites include dehydroprizidilol (via demethylation) and hydroxylated derivatives .

Acetylation by N-Acetyltransferase

-

Acetyl CoA-dependent acetylation occurs at the hydrazine group, forming N-acetylprizidilol (Kₘ = 0.78 µM, Vₘₐₓ = 0.98 µmol/mg protein/min) .

-

Inhibitors: CuCl₂ and MnSO₄ reduce acetylation efficiency by >80% .

Stability Under Thermal and pH Stress

| Condition | Degradation Rate (per month) | Dominant Pathway |

|---|---|---|

| 40°C, 75% RH | 4.2% | Hydrolysis |

| pH 7.4, 25°C | 1.8% | Oxidation |

| pH 2.0, 37°C | 9.5% | Acid-catalyzed hydrolysis |

Controlled storage at 20–25°C and pH 5.0–6.0 is recommended to preserve integrity.

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (pH 7.0) | CYP450 Binding (Kₛ, µM) | Acetylation (Vₘₐₓ) |

|---|---|---|---|

| Prizidilol HCl | 0.8%/day | 1–5 (Type I) | 0.98 µmol/mg/min |

| Propranolol | 0.3%/day | 0.5–2 (Type I) | Not applicable |

| Labetalol | 1.2%/day | 2–8 (Type I) | 0.45 µmol/mg/min |

Key Findings

-

Dual metabolic pathways : CYP450-mediated oxidation and acetyltransferase-driven acetylation govern prizidilol’s biotransformation .

-

pH-dependent stability : Hydrolysis accelerates exponentially below pH 3 and above pH 9.

-

Photolability : UV exposure causes irreversible structural degradation, necessitating light-protective packaging.

Scientific Research Applications

Prizidilol hydrochloride has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the reactivity of arylpyridazinylhydrazine derivatives.

Biology: Research has focused on its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

Prizidilol hydrochloride exerts its effects through a combination of vasodilation and beta-adrenoceptor antagonism. The compound targets beta-adrenoceptors, blocking their activity and leading to a decrease in heart rate and blood pressure. Additionally, it induces vasodilation by relaxing the smooth muscles of blood vessels, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Mechanism of Action

| Parameter | Prizidilol HCl | Propranolol + Hydralazine | Labetalol |

|---|---|---|---|

| Primary Mechanism | β-blockade + vasodilation | β-blockade + vasodilation | α + β-blockade |

| Vasodilation Type | Precapillary (hydralazine-like) | Arteriolar (hydralazine) | α₁-adrenoceptor inhibition |

| β-Blockade | Non-selective | Non-selective (propranolol) | Non-selective β, selective α₁ |

Prizidilol’s dual mechanism avoids reflex tachycardia typical of pure vasodilators (e.g., hydralazine) by concurrently blocking β-receptors . In contrast, combining propranolol (β-blocker) with hydralazine (vasodilator) mimics this dual action but requires separate dosing and exhibits variable pharmacokinetics .

Efficacy in Blood Pressure Reduction

- Acute Effects: Prizidilol (400 mg) reduced supine diastolic BP more effectively than propranolol (40 mg) combined with hydralazine (25–50 mg) in healthy volunteers . However, its β-blockade potency was initially weaker than propranolol, particularly in the first 3 hours post-dose .

- Chronic Effects: Chronic prizidilol (100–200 mg bid) lowered supine BP by 14–24/9–12 mmHg over 12 weeks, comparable to labetalol but with superior hemodynamic stability during exercise . Propranolol + hydralazine combinations often require dose titration to balance β-blockade and vasodilation, increasing complexity .

Heart Rate and Hemodynamic Effects

Prizidilol’s unique heart rate profile—initial reduction followed by a mild increase—reflects its dual pharmacology. This contrasts with hydralazine monotherapy, which induces sustained tachycardia, and propranolol, which suppresses heart rate excessively .

Clinical Recommendations

- Dosing: Prizidilol: 100–200 mg twice daily for chronic management . Propranolol + Hydralazine: Propranolol 40 mg + Hydralazine 25–50 mg, adjusted for acetylator status .

Patient Selection :

Q & A

Q. What is the dual pharmacological mechanism of Prizidilol hydrochloride, and how is it experimentally validated?

this compound exhibits beta-adrenoceptor blockade and arteriolar dilatation . These mechanisms are validated through isoprenaline dose-response studies in healthy volunteers. For example, oral administration of Prizidilol shifts heart rate and diastolic blood pressure dose-response curves to the right, confirming competitive antagonism at beta-adrenoceptors . Experimental protocols involve measuring heart rate and blood pressure changes post-isoprenaline infusion, with parallel shifts in curves indicating potency and duration of blockade.

Q. What standard analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is a validated method for quantification. A protocol similar to clonidine hydrochloride analysis (Kromasil C18 column, 150 mm × 4.6 mm, 5 μm; mobile phase: phosphate buffer-methanol [70:30]; flow rate: 1 mL/min; λ = 207 nm) can be adapted . Method validation includes linearity (1–10 μg/mL range), recovery (>99% with RSD <1.5%), and precision testing. Cross-validation with acid dye spectrophotometry is advised to address matrix interference in complex formulations .

Q. How should preclinical studies on this compound address NIH guidelines for experimental reproducibility?

Follow NIH preclinical reporting standards :

- Specify animal strain, age, and sex.

- Detail dosing regimens (e.g., mg/kg, administration route).

- Include randomization methods and blinding protocols.

- Use statistical frameworks (e.g., ANOVA for dose-response data) with effect sizes and confidence intervals .

Advanced Research Questions

Q. How can researchers design dose-response studies to assess Prizidilol’s beta-blockade efficacy while controlling for individual variability?

Use a crossover design with washout periods to minimize inter-subject variability. For example:

- Administer escalating Prizidilol doses (e.g., 50–200 mg) to the same cohort.

- Measure isoprenaline-induced heart rate changes at baseline and post-treatment.

- Apply non-linear regression (e.g., Schild plot analysis) to calculate pA2 values and quantify potency . Include covariates like age, BMI, and metabolic markers in mixed-effects models to account for variability.

Q. What strategies resolve contradictions between in vitro receptor binding and in vivo hemodynamic data for this compound?

Discrepancies may arise from metabolites or hemodynamic compensation. Strategies include:

- Metabolite profiling (LC-MS/MS) to identify active derivatives.

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect-site activity.

- Telemetry in animal models to monitor real-time blood pressure and heart rate, isolating direct drug effects from autonomic reflexes .

Q. How does Prizidilol’s beta-blockade potency compare to propranolol, and what statistical approaches support cross-study comparisons?

In clinical studies, a 200 mg Prizidilol dose showed ~50% lower beta-blockade potency vs. 40 mg propranolol, with effects lasting ≥7 hours . For cross-study meta-analysis:

- Normalize doses by body surface area.

- Use standardized mean differences (SMDs) to pool heart rate/blood pressure data.

- Adjust for study design biases (e.g., fixed vs. random effects models) .

Q. What experimental designs optimize pharmacokinetic studies of this compound in burn patients or metabolically compromised populations?

- Employ population PK modeling with sparse sampling to reduce patient burden.

- Incorporate tissue microdialysis in burn sites to assess drug penetration.

- Use scavenged sampling (e.g., residual blood from clinical labs) for ethical compliance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.